An In-depth Technical Guide to 2-(4-Fluoronaphthalen-1-yl)acetonitrile (CAS 3832-87-9)
An In-depth Technical Guide to 2-(4-Fluoronaphthalen-1-yl)acetonitrile (CAS 3832-87-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 2-(4-Fluoronaphthalen-1-yl)acetonitrile. It is important to note that publicly available, experimentally validated data for this specific compound is limited. Therefore, this guide synthesizes known information for the compound with extrapolated data from closely related structural analogs to provide a predictive and practical resource. All information derived from analogs is clearly indicated.
Introduction and Overview
2-(4-Fluoronaphthalen-1-yl)acetonitrile is a fluorinated aromatic nitrile. The incorporation of a fluorine atom into the naphthalene scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The nitrile group is a versatile functional handle that can be transformed into various other functionalities, making this compound a potentially valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2]
Naphthylacetonitrile derivatives, in general, are recognized as important intermediates in the synthesis of a wide range of biologically active compounds, including those targeting central nervous system (CNS) disorders.[2][3] They have also found applications in materials science, for instance, as crystal growth regulators in the fabrication of perovskite solar cells.[4]
This guide aims to provide a detailed account of the known and predicted properties, potential synthetic routes, expected reactivity, and prospective applications of 2-(4-Fluoronaphthalen-1-yl)acetonitrile to support research and development efforts.
Chemical Identity and Physicochemical Properties
| Property | Value / Information | Source |
| CAS Number | 3832-87-9 | [5] |
| Molecular Formula | C₁₂H₈FN | [5] |
| Molecular Weight | 185.20 g/mol | [5] |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Melting Point | No data available. For comparison, 2-naphthylacetonitrile has a melting point of 82-84 °C.[4] | - |
| Boiling Point | No data available. | - |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile, THF, and DMSO.[6] | Inferred from general properties of similar compounds |
| Storage | Store in a cool, dry, well-ventilated area. | General recommendation |
Chemical Structure:
Caption: Chemical structure of 2-(4-Fluoronaphthalen-1-yl)acetonitrile.
Potential Synthetic Methodologies
While a specific, validated protocol for the synthesis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile is not documented in readily available literature, several established methods for the synthesis of analogous naphthylacetonitriles can be adapted. A plausible and commonly employed strategy involves the nucleophilic substitution of a suitable leaving group on the methylene bridge with a cyanide anion.
Proposed Synthetic Workflow
A likely synthetic route would start from 4-fluoro-1-methylnaphthalene, proceed through bromination of the methyl group, and culminate in a cyanation reaction.
Caption: Proposed synthetic workflow for 2-(4-Fluoronaphthalen-1-yl)acetonitrile.
Step-by-Step Experimental Protocol (Adapted from Analogs)
This protocol is adapted from the synthesis of (1-bromonaphthalen-2-yl)acetonitrile and should be optimized for the fluorinated substrate.[7]
Step 1: Synthesis of 1-(Bromomethyl)-4-fluoronaphthalene
-
Reaction Setup: To a solution of 4-fluoro-1-methylnaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.0-1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction may require several hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-(bromomethyl)-4-fluoronaphthalene.
Causality behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and selective reagent for the allylic and benzylic bromination of hydrocarbons, minimizing the risk of aromatic ring bromination.
-
Radical Initiator: The reaction proceeds via a free radical mechanism, which requires an initiator to start the chain reaction.
-
Solvent: CCl₄ is a traditional solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity, alternative solvents like acetonitrile or cyclohexane could be explored.
Step 2: Synthesis of 2-(4-Fluoronaphthalen-1-yl)acetonitrile
-
Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1-1.5 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
-
Addition of Substrate: Add the solution of 1-(bromomethyl)-4-fluoronaphthalene (1.0 eq) in the same solvent to the cyanide solution, with stirring. A slight exotherm may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: Pour the reaction mixture into cold water with stirring. The product should precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
-
Cyanide Source: KCN and NaCN are common and effective sources of the cyanide nucleophile.
-
Solvent: Polar aprotic solvents like DMSO and acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
-
Aqueous Work-up: The product is expected to be a water-insoluble organic compound, allowing for its precipitation and separation from the inorganic salts and residual solvent by adding water.
Expected Reactivity and Chemical Behavior
The reactivity of 2-(4-Fluoronaphthalen-1-yl)acetonitrile is dictated by its key functional groups: the naphthalene ring system, the fluorine substituent, and the acetonitrile moiety.
-
Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations:
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid (2-(4-fluoronaphthalen-1-yl)acetic acid) under acidic or basic conditions.
-
Reduction: The nitrile can be reduced to a primary amine (2-(4-fluoronaphthalen-1-yl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
-
-
Naphthalene Ring: The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution reactions. The position of further substitution will be directed by the existing substituents. The fluorine atom is an ortho-, para-director, while the acetonitrile group is a deactivating meta-director. The overall substitution pattern will depend on the reaction conditions.
-
Fluorine Atom: The fluorine atom is generally stable and not easily displaced. However, under specific conditions, such as in nucleophilic aromatic substitution reactions with very strong nucleophiles, it could potentially be a leaving group.
Potential Applications in Drug Development and Research
While there are no specific documented applications for 2-(4-Fluoronaphthalen-1-yl)acetonitrile, its structural motifs are present in various compounds of medicinal interest.
-
Scaffold for Bioactive Molecules: As a building block, it can be used to synthesize a library of compounds for screening against various biological targets. The naphthalene core is a common feature in many pharmacologically active molecules.
-
CNS-Active Agents: Naphthylacetonitrile derivatives have been investigated for their potential in treating CNS disorders, including depression, anxiety, and neurodegenerative diseases.[2] The introduction of a fluorine atom can enhance blood-brain barrier penetration and metabolic stability, which are desirable properties for CNS drugs.
-
Enzyme Inhibitors: The structural features of this compound make it a candidate for the design of enzyme inhibitors. For example, related structures have been explored as inhibitors of various kinases and other enzymes.[1]
-
KRAS Inhibitors: A complex derivative containing a fluoronaphthalene moiety has been identified as a potent inhibitor of KRAS G12D mutant cancer cells, highlighting the potential of this scaffold in oncology research.[8]
Safety and Handling
No specific safety data for 2-(4-Fluoronaphthalen-1-yl)acetonitrile is available. Therefore, it should be handled with the utmost care, assuming it is hazardous. The safety precautions should be based on the known hazards of analogous compounds like 2-naphthylacetonitrile and the general toxicity of organic nitriles.[9]
-
General Hazards:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. Organic nitriles can release cyanide in the body.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.
-
Conclusion
2-(4-Fluoronaphthalen-1-yl)acetonitrile (CAS 3832-87-9) is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this molecule is scarce, by drawing logical inferences from its structural analogs, we can propose viable synthetic routes, predict its chemical behavior, and envision its applications. The presence of the fluoronaphthalene scaffold and the versatile nitrile functionality makes it an attractive target for further research and development. It is imperative that any work with this compound is conducted with appropriate safety precautions until more definitive toxicological data becomes available.
References
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BuyersGuideChem. (n.d.). 2-(4-Fluoronaphthalen-1-yl)acetonitrile suppliers and producers. Retrieved from [Link]
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